Ac-Arg-Pna HCl
Overview
Description
Acetyl-arginine-proline-4-nitroanilide hydrochloride, commonly referred to as Ac-Arg-Pna HCl, is a synthetic peptide composed of three amino acids: acetyl-arginine, proline, and 4-nitroanilide. This compound is widely used as a chromogenic substrate for trypsin and papain, enzymes that play crucial roles in various biological processes .
Mechanism of Action
Target of Action
Ac-Arg-Pna HCl, also known as Acetyl-Arginine Para-Nitroanilide Hydrochloride, is a synthetic compound that primarily targets enzymes like trypsin and papain . These enzymes play crucial roles in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
The compound interacts with its targets through a process known as hydrolysis . In this process, this compound serves as a substrate for the enzymes trypsin and papain. The enzymes cleave the compound, leading to the release of p-nitroaniline (pNA), a chromophore with a strong absorbance at 405 nm .
Biochemical Pathways
The hydrolysis of this compound by trypsin and papain is part of the broader proteolytic pathway, which is essential for protein digestion and turnover. The release of pNA can be used to monitor the activity of these enzymes, providing insights into the functioning of these biochemical pathways .
Pharmacokinetics
Factors such as solubility, stability, and molecular size typically influence how well a compound is absorbed and distributed within the body .
Result of Action
The hydrolysis of this compound by trypsin and papain results in the release of pNA. This reaction can be used to measure the activity of these enzymes, providing valuable information about their role in various biological processes . Moreover, the interaction of this compound with these enzymes could potentially influence cellular functions regulated by these enzymes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of the hydrolysis reaction . Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s interaction with its target enzymes .
Biochemical Analysis
Biochemical Properties
Ac-Arg-Pna HCl is known to interact with enzymes such as trypsin and papain . The interaction involves the cleavage of the this compound molecule at the arginine site, leading to the liberation of p-nitroaniline (pNA). This results in an absorption increase at 405 nm, which is proportional to the enzyme activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes. When this compound is introduced to an enzyme such as trypsin, the enzyme cleaves the compound at the arginine site. This cleavage results in the release of p-nitroaniline (pNA), a process that can be monitored due to the change in absorption at 405 nm .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in enzyme assays. The compound is stable and does not degrade significantly over time, making it suitable for use in long-term studies .
Metabolic Pathways
This compound is involved in the metabolic pathways of enzymes like trypsin and papain. It serves as a substrate for these enzymes, and its cleavage can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Pna HCl involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, acetyl-arginine, to a solid resin. Subsequent amino acids, proline and 4-nitroanilide, are added sequentially through peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-Arg-Pna HCl primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes like trypsin and papain. These enzymes cleave the peptide bond between arginine and proline, releasing 4-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Enzymes: Trypsin, papain
Buffers: Phosphate-buffered saline (PBS) with 1 mM ethylenediaminetetraacetic acid (EDTA)
Conditions: pH 8.0, room temperature (22 ± 1°C)Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which exhibits a characteristic absorption peak at 405 nm .
Scientific Research Applications
Ac-Arg-Pna HCl has diverse applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its notable applications include:
Enzyme Activity Assays: Used as a chromogenic substrate to measure the activity of trypsin-like enzymes in various biological samples.
Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes, which are therapeutic targets for various diseases.
Cell Culture: Utilized in cell dissociation protocols to study cell behavior and interactions.
Comparison with Similar Compounds
Ac-Arg-Pna HCl is unique due to its specific peptide sequence and chromogenic properties. Similar compounds include:
Acetyl-lysine-proline-4-nitroanilide hydrochloride: Another chromogenic substrate for trypsin-like enzymes.
Benzoyl-arginine-p-nitroanilide hydrochloride: A substrate used in similar enzymatic assays but with different peptide sequences.
These compounds share similar applications but differ in their peptide sequences and specificities for various proteolytic enzymes.
Properties
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4.ClH/c1-9(21)18-12(3-2-8-17-14(15)16)13(22)19-10-4-6-11(7-5-10)20(23)24;/h4-7,12H,2-3,8H2,1H3,(H,18,21)(H,19,22)(H4,15,16,17);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZLHGPXAQZDTN-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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